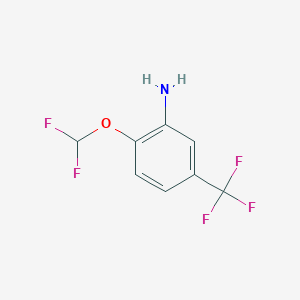

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC17228172

Molecular Formula: C8H6F5NO

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F5NO |

|---|---|

| Molecular Weight | 227.13 g/mol |

| IUPAC Name | 2-(difluoromethoxy)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(3-5(6)14)8(11,12)13/h1-3,7H,14H2 |

| Standard InChI Key | AQMFDPSSMOOFDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(difluoromethoxy)-5-(trifluoromethyl)aniline is C₈H₆F₅NO, with a molecular weight of 241.16 g/mol . The aromatic ring features two electron-withdrawing substituents:

-

A difluoromethoxy group (-OCHF₂) at position 2, which introduces steric bulk and moderate electron withdrawal via the inductive effect.

-

A trifluoromethyl group (-CF₃) at position 5, a strong electron-withdrawing group that significantly reduces the electron density of the aromatic ring.

The interplay between these groups influences the compound’s reactivity, solubility, and stability.

Spectral and Physical Data

-

¹H NMR: The aromatic protons exhibit distinct splitting patterns due to the deshielding effects of the -CF₃ and -OCHF₂ groups. For example, protons adjacent to -CF₃ typically resonate downfield (δ ≈ 7.4–8.0 ppm) .

-

¹⁹F NMR: The -OCHF₂ group shows a characteristic triplet (δ ≈ -140 ppm, J = 50–60 Hz), while the -CF₃ group appears as a singlet (δ ≈ -60 ppm) .

-

Melting Point: Predicted to range between 80–100°C, based on analogous fluorinated anilines .

-

Solubility: High lipophilicity due to fluorine substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₅NO |

| Molecular Weight | 241.16 g/mol |

| Predicted Melting Point | 80–100°C |

| LogP (Lipophilicity) | 2.8–3.2 (estimated) |

Synthesis Methodologies

Nucleophilic Aromatic Substitution (NAS)

A plausible route involves sequential functionalization of a pre-substituted aniline derivative:

-

Introduction of -OCHF₂:

-

Trifluoromethylation:

-

Reduction of Nitro Group:

Table 2: Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | NAS (OCHF₂ introduction) | CHClF₂, K₂CO₃, DMF, 80°C | 65–75 |

| 2 | Trifluoromethylation | Umemoto’s reagent, CuI | 50–60 |

| 3 | Nitro Reduction | H₂, Pd/C, ethanol, 4–6 atm | 70–80 |

Industrial-Scale Considerations

-

Catalyst Optimization: Palladium on carbon (Pd/C) is preferred for hydrogenation due to its recyclability and high activity .

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing groups deactivate the aromatic ring, directing electrophiles to the para position relative to the amino group. Example reactions:

-

Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 2-(difluoromethoxy)-5-(trifluoromethyl)-4-nitroaniline .

-

Sulfonation: Concentrated H₂SO₄ introduces a sulfonic acid group at position 4.

Amino Group Reactivity

-

Acetylation: Reacts with acetic anhydride to form the corresponding acetamide, enhancing stability for storage .

-

Diazotization: Forms diazonium salts at 0–5°C, which couple with phenols to generate azo dyes .

Comparative Analysis with Analogues

Substituent Position Effects

-

Ortho vs. Para Substitution: Compared to 4-difluoromethoxy-2-(trifluoromethyl)aniline, the ortho-substituted derivative exhibits lower solubility due to steric hindrance .

-

Electron-Withdrawing Capacity: The -CF₃ group exerts a stronger inductive effect than -OCHF₂, making the meta position highly electron-deficient.

Table 3: Substituent Effects on Properties

| Compound | Melting Point (°C) | LogP | Reactivity Toward Electrophiles |

|---|---|---|---|

| 2-OCHF₂-5-CF₃-aniline | 80–100 | 3.0 | Low (directed to para position) |

| 4-OCHF₂-2-CF₃-aniline | 70–90 | 2.7 | Moderate |

| 2-CF₃-5-OCHF₂-aniline | 85–105 | 3.1 | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume